1-(3-Chloro-6-n-propoxyphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-2-propoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7-8,13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLWZCQLPKZCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization in Aryl Alcohol Research
High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides a wealth of information regarding the chemical environment and spatial relationships of atoms within a molecule.
For a compound with the complexity of 1-(3-Chloro-6-n-propoxyphenyl)ethanol, a full suite of NMR experiments would be required for complete structural assignment. While specific spectra for this exact molecule are not available, we can predict the expected chemical shifts and coupling patterns based on analogous structures.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
| Ar-H (H4) | ~7.2 | d | ~8.5 |
| Ar-H (H5) | ~6.9 | dd | ~8.5, 2.5 |
| Ar-H (H2) | ~7.3 | d | ~2.5 |
| CH(OH) | ~4.9 | q | ~6.5 |
| CH₃ (ethanol side chain) | ~1.5 | d | ~6.5 |
| OCH₂ (propoxy) | ~4.0 | t | ~6.7 |
| CH₂ (propoxy) | ~1.8 | sextet | ~7.0 |
| CH₃ (propoxy) | ~1.0 | t | ~7.4 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | N/A |
| C-Cl | ~133 |
| C-O (propoxy) | ~155 |
| C-C (aromatic) | ~115-140 |
| CH(OH) | ~70 |
| CH₃ (ethanol side chain) | ~25 |
| OCH₂ (propoxy) | ~71 |
| CH₂ (propoxy) | ~22 |
| CH₃ (propoxy) | ~10 |
To definitively assign the proton and carbon signals and to determine the through-bond and through-space correlations, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity of protons within the ethoxy and propoxy chains, as well as the coupling between adjacent aromatic protons.
TOCSY (Total Correlation Spectroscopy): TOCSY would provide correlations between all protons within a spin system, which would be particularly useful for identifying all the protons of the n-propoxy group from a single cross-peak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and through-space proximity of protons. For instance, a NOESY experiment could show a correlation between the methine proton of the ethanol (B145695) side chain and the ortho-protons on the aromatic ring, confirming their spatial relationship.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₁H₁₅ClO₂), the expected exact mass would be calculated and compared to the experimental value.
The fragmentation pattern in mass spectrometry provides a molecular fingerprint. For the target compound, characteristic fragmentation pathways would be expected:
Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the carbon of the ethanol side chain, resulting in a stable benzylic cation.
Loss of Water: Dehydration of the alcohol functional group is a common fragmentation pathway for alcohols.
Cleavage of the Propoxy Chain: Fragmentation of the n-propoxy group would lead to characteristic losses.
Isotopic Pattern of Chlorine: The presence of chlorine would be readily identified by the characteristic M and M+2 isotopic pattern with a ratio of approximately 3:1.
Table 3: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M]+• | C₁₁H₁₅³⁵ClO₂ / C₁₁H₁₅³⁷ClO₂ |
| [M-H₂O]+• | Loss of water |
| [M-CH₃]+ | Loss of the terminal methyl group from the ethanol side chain |
| [M-C₂H₅O]+ | Loss of the ethoxy group |
| [M-C₃H₇O]+ | Loss of the propoxy group |
| [C₈H₈ClO]+ | Fragment containing the chloro- and ethoxy-substituted phenyl ring |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-O stretching vibrations for the alcohol and the ether would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-Cl stretch would likely appear in the fingerprint region below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are typically strong in Raman spectra. The Ar-O stretching mode of the ether would be expected in the 1210-1310 cm⁻¹ range, while the C-O stretching of the alkyl portion of the ether would be found between 1010 and 1050 cm⁻¹. mdpi.com
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3600-3200 (broad) | Weak |
| C-H Stretch (Aromatic) | 3100-3000 | Strong |
| C-H Stretch (Aliphatic) | 3000-2850 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Strong |
| C-O Stretch (Alcohol) | 1260-1000 | Medium |
| C-O-C Stretch (Ether) | 1310-1210 (Aryl-O), 1050-1010 (Alkyl-O) | Medium |
| C-Cl Stretch | <800 | Medium |
Advanced Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For a chiral molecule like this compound, advanced chromatographic methods are necessary to separate the enantiomers and assess the enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for the separation of enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP). The choice of CSP is critical and often involves screening various types of chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com
For the separation of the enantiomers of this compound, a normal-phase or reversed-phase HPLC method could be developed. The mobile phase composition, flow rate, and column temperature would be optimized to achieve baseline separation of the two enantiomers. The elution order of the enantiomers would depend on the specific CSP and mobile phase used.
Table 5: Illustrative Chiral HPLC Method for Separation of Aryl Alcohol Enantiomers
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-IR)
Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. For an aryl alcohol like this compound, GC is instrumental in assessing its purity and quantifying it in a mixture. The compound's passage through the GC column is characterized by its retention time, a key identifier under specific analytical conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive hyphenated GC technique for structural elucidation. ijpsjournal.com As the separated compound elutes from the GC column, it is directly introduced into a mass spectrometer. The molecule undergoes ionization, typically resulting in a molecular ion peak that confirms its molecular weight, and a series of fragment ions that create a unique mass spectrum, or "fingerprint." cannabisindustryjournal.com Analysis of this fragmentation pattern allows chemists to deduce the compound's structure. For aryl alcohols, derivatization, such as acylation, can be employed to reduce polarity and improve volatility and chromatographic separation. nih.gov However, challenges can arise as alcohols may not always produce a strong molecular ion peak. researchgate.net
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR provides complementary information to GC-MS. cannabisindustryjournal.com Instead of fragmenting the molecule, IR spectroscopy measures the vibrations of its chemical bonds as it elutes from the column. numberanalytics.comnumberanalytics.com This technique is particularly adept at identifying functional groups, such as the prominent hydroxyl (-OH) group in an alcohol, and can distinguish between isomers that may be difficult to differentiate by mass spectrometry alone. cannabisindustryjournal.com
A typical GC-MS protocol for a similar aromatic alcohol would involve careful selection of the column and temperature programming to ensure optimal separation. researchgate.netlabrulez.com
Table 1: Representative GC-MS Parameters for Aromatic Alcohol Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | Capillary Column (e.g., CP-Chirasil-DEX CB) nih.gov | Provides high-resolution separation of components. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |
| Oven Program | Initial temp. 50-70°C, ramp to 250-280°C | Separates compounds based on their boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecule to create a characteristic mass spectrum. |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions based on their mass-to-charge ratio. |
Liquid Chromatography (LC) and Hyphenated Techniques (LC-MS, HPLC-NMR)
For compounds that are less volatile or thermally sensitive, liquid chromatography is the separation method of choice. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in modern analytical chemistry for the separation, identification, and quantification of components in a mixture. ijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and widely used analytical techniques in drug discovery and organic analysis. ijpsjournal.com It couples the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, where the compound is separated based on its hydrophobicity. sigmaaldrich.com Upon elution, the analyte is ionized (e.g., via Electrospray Ionization, ESI) and detected by the mass spectrometer, providing molecular weight and structural data. acs.org
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): While LC-MS is excellent for determining molecular formulas, HPLC-NMR is unparalleled for unambiguous structure determination of analytes in a complex mixture. nih.govmdpi.com In this setup, the HPLC system is connected directly to an NMR spectrometer. nih.gov This allows for the acquisition of detailed NMR spectra (including 1D and 2D experiments) on the separated peaks, revealing the precise connectivity of atoms within the molecule. nih.gov This technique is invaluable for distinguishing between isomers and confirming the structure of novel compounds without the need for laborious isolation. mdpi.com
Table 2: Representative LC-MS Parameters for Aryl Alcohol Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC Column | C18 Reversed-Phase (e.g., 10 cm x 2.1 mm, 2.7 µm) sigmaaldrich.com | Separates compounds based on polarity. |
| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Formic Acid sigmaaldrich.comwikipedia.org | Elutes compounds from the column with increasing organic solvent concentration. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |
| MS Ionization | Electrospray Ionization (ESI), Positive or Negative Mode | Creates gas-phase ions from the eluted analyte. |
| MS Analyzer | Tandem MS (MS/MS) such as Triple Quadrupole or Q-TOF ijpsjournal.com | Provides high selectivity and structural information through fragmentation analysis. |
Chiral Chromatography for Enantiomeric Purity Determination
The structure of this compound contains a chiral center at the carbon atom bonded to the hydroxyl group. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. libretexts.org
Chiral chromatography is the most reliable method for this purpose. nih.gov This technique uses a chiral stationary phase (CSP) in either a GC or HPLC column. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, their separation. libretexts.org Reaction of a racemic alcohol with an enantiomerically pure carboxylic acid can produce diastereomeric esters, which can then be separated using standard, non-chiral chromatography. libretexts.org Chiral alcohols are important intermediates in the synthesis of many pharmaceutical compounds. nih.gov
The result of a chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The relative area of these peaks is used to determine the enantiomeric excess (ee), a measure of the sample's purity.
Table 3: Representative Chiral HPLC Method Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) | Provides a chiral environment for enantioseparation. acs.org |
| Mobile Phase | Hexane/Isopropanol mixture | Elutes the enantiomers at different rates. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimized to achieve the best balance of separation time and resolution. |
| Detection | UV Detector (e.g., at 254 nm) | Detects the compounds as they elute from the column. |
| Column Temp. | Ambient or controlled (e.g., 25°C) | Temperature can affect the selectivity of the chiral separation. |
X-ray Crystallography for Absolute Configuration Determination
While chiral chromatography can separate enantiomers, it cannot determine their absolute configuration (i.e., whether they are the R or S enantiomer). Single-crystal X-ray diffraction (SCXRD) is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.com
This technique requires a high-quality single crystal of the compound. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. purechemistry.org From this map, the precise spatial arrangement of every atom can be determined. For chiral molecules, the presence of an atom heavier than oxygen (such as the chlorine atom in the target compound) facilitates the determination of the absolute configuration through a phenomenon known as anomalous dispersion. researchgate.net The Flack parameter is a critical value derived from the data that indicates whether the correct absolute structure has been determined. researchgate.net
Table 4: Representative Data from an X-ray Crystallography Experiment
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₁₁H₁₅ClO₂ | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The basic shape of the crystal's unit cell. |
| Space Group | P2₁ | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 15.7, 5.6, 31.4 | The dimensions of the unit cell axes. |
| β (deg) | 93.1° | The angle of the unit cell. |
| Radiation | Cu Kα (λ = 1.54178 Å) | The wavelength of the X-rays used for the experiment. |
| Flack Parameter | 0.01 (4) | A value close to zero confirms the assigned absolute configuration is correct. researchgate.net |
Emerging Analytical Technologies for Complex Organic Molecules
The field of analytical chemistry is continuously evolving, with new technologies offering greater sensitivity, speed, and structural insight.
Advanced Hyphenated Techniques: The integration of multiple analytical techniques provides a more complete picture of a sample. One such powerful combination is LC-SPE-NMR-MS . nih.gov In this setup, peaks from an LC separation are trapped on a Solid Phase Extraction (SPE) cartridge. This allows for the concentration of minor components and the removal of interfering HPLC solvents before the sample is eluted into the NMR spectrometer for full structural analysis, with MS data collected concurrently. nih.govresearchgate.netrsc.org This is particularly useful for analyzing complex mixtures like natural product extracts or metabolic samples where compounds of interest are present in trace amounts. nih.govrsc.org
The Crystalline Sponge Method: A significant challenge in X-ray crystallography is the requirement of a suitable single crystal, which can be difficult or impossible to grow for many compounds. creative-biostructure.com The crystalline sponge method is a revolutionary technique that circumvents this bottleneck. nih.gov It utilizes a pre-formed porous crystal (the "sponge"), typically a metal-organic framework (MOF), which can absorb and orient small analyte molecules within its pores. creative-biostructure.comresearchgate.netrigaku.com The ordered arrangement of the guest molecule within the crystalline host allows for its structure to be determined by SCXRD, even from nanogram quantities of a non-crystalline sample. creative-biostructure.com This method is a powerful tool for determining the structure and absolute configuration of challenging molecules without needing to crystallize the analyte itself. nih.gov
Other emerging areas include the application of artificial intelligence and machine learning to guide synthesis and analyze complex data sets, as well as the continued development of flow chemistry for automated synthesis and analysis. acs.org These advancements are crucial for accelerating the pace of research and development in organic chemistry. digitellinc.com
Computational Chemistry and Theoretical Studies on 1 3 Chloro 6 N Propoxyphenyl Ethanol Analogues
Quantum Chemical Calculations and Molecular Dynamics Simulations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic structure, geometry, and energetic properties of molecules. For analogues of 1-(3-Chloro-6-n-propoxyphenyl)ethanol, methods like B3LYP with an appropriate basis set (e.g., 6-311G) are commonly used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as charge distributions. primescholars.com These calculations provide a static, gas-phase picture of the molecule's preferred structure.
To understand the dynamic behavior of these molecules, especially in a biological or solution-phase context, Molecular Dynamics (MD) simulations are employed. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational changes, solvent interactions, and the stability of molecular complexes. researchgate.net For instance, MD simulations can reveal how water molecules arrange around a solute, influencing its conformational preferences and mediating interactions between its functional groups. researchgate.net By combining quantum calculations with MD simulations, researchers can generate a comprehensive model of a molecule's behavior, bridging the gap between its intrinsic properties and its function in a realistic environment.
Investigation of Intermolecular Interactions and Solvation Phenomena
The way a molecule interacts with its neighbors—be they other solute molecules or solvent molecules—governs its physical properties and chemical reactivity. For this compound analogues, key intermolecular forces include hydrogen bonding, aromatic stacking, and weaker CH-π interactions, all of which are profoundly influenced by the surrounding solvent.
The ethanol (B145695) and n-propoxy functional groups of this compound are both capable of participating in hydrogen bonds. The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor, while the ether oxygen of the propoxy group primarily acts as a hydrogen bond acceptor.
Table 1: Representative Hydrogen Bond Parameters in Alcohol-Water Systems
| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Angle (°) (Donor-H···Acceptor) | Description |
|---|---|---|---|
| Alcohol (OH) ··· Water (OH₂) | 2.5 - 2.9 | > 150 | Alcohol acts as H-bond donor to a water molecule. |
| Water (OH) ··· Alcohol (OH) | 2.7 - 3.1 | > 150 | Water acts as H-bond donor to the alcohol's hydroxyl oxygen. |
| Water (OH) ··· Alcohol (OR) | 2.8 - 3.2 | > 145 | Water acts as H-bond donor to the ether oxygen of the propoxy group. |
The substituted benzene (B151609) ring is a key feature of the molecule, enabling it to participate in aromatic-aromatic (or π-π) stacking interactions. ucla.edu These noncovalent forces are crucial in various chemical and biological contexts, including the structure of DNA and protein-ligand binding. ucla.edu Aromatic stacking generally occurs in two main geometries: a parallel-displaced arrangement, where the rings are parallel but offset, and a T-shaped (or edge-to-face) arrangement. ucla.edunih.gov
Table 2: Calculated Interaction Energies for Benzene Dimer Configurations
| Configuration | Typical Offset (Å) | Representative Interaction Energy (kcal/mol) |
|---|---|---|
| Parallel-Displaced | ~1.5 | -2.79 |
| T-Shaped (Edge-to-Face) | N/A | -2.84 |
| Sandwich (Face-to-Face) | 0.0 | Repulsive |
Note: Values are representative for the benzene dimer calculated at the CCSD(T)/CBS level of theory and can vary based on the computational method and substituents. nih.gov
The choice of solvent can dramatically alter a molecule's conformation, properties, and the rates of chemical reactions. ucsb.edunih.gov Computational models account for these solvent effects using two primary approaches: implicit and explicit solvent models.
Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. primescholars.comucsb.edunumberanalytics.com This method, often employed with a Self-Consistent Reaction Field (SCRF) approach, is computationally efficient and effective at capturing the average electrostatic effects of the solvent on the solute. primescholars.comucsb.edu
Explicit solvent models provide a more detailed, atomistic picture by surrounding the solute molecule with a number of individual solvent molecules (e.g., a box of water). ucsb.edunih.gov This approach is necessary to accurately model specific, short-range interactions like hydrogen bonding. nih.gov Molecular dynamics simulations are typically required when using explicit solvent models to adequately sample the vast number of possible solvent configurations. researchgate.net The choice of model depends on the specific question being addressed, with hybrid models that combine elements of both becoming increasingly common. numberanalytics.com
Table 3: Example of Solvent Effects - Solvatochromic Shift of Acetone
| Solvent | Transition Wavelength (nm) | Transition Energy (eV) | Shift Type (vs. Gas Phase) |
|---|---|---|---|
| Gas Phase | 276 | 4.49 | N/A |
| Water (Polar) | 265 | 4.68 | Blue Shift |
Note: This table illustrates the concept of solvatochromism, where the absorption wavelength of a molecule's electronic transition changes with solvent polarity. A similar effect would be expected for the n → π* transitions in analogues of this compound. ucsb.edu
Theoretical Prediction of Reaction Pathways and Transition States
Quantum chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier, which is a key factor controlling the reaction rate.
Conformational Analysis and Energy Landscape Mapping
Due to the presence of several single bonds, this compound and its analogues are conformationally flexible. The most significant degrees of freedom include rotation around the Cα-Cβ bond of the ethanol side chain and the C-O bonds of the n-propoxy group. Different conformers can have significantly different energies and dipole moments, and the dominant conformation can influence the molecule's reactivity and intermolecular interactions.
Computational conformational analysis involves systematically rotating these bonds and calculating the energy of the resulting structure. This process maps out the molecule's potential energy landscape. nih.gov The results identify the lowest-energy (most stable) conformers and the energy barriers to rotation between them. For complex molecules, this landscape can be rugged, with many local energy minima. Large-scale sampling methods, often combined with MD simulations, are used to ensure a thorough exploration of the conformational space. nih.gov The resulting low-energy ensemble of structures provides a more realistic picture of the molecule's state in solution than a single, static structure. nih.gov
Application of Machine Learning in Organic Chemistry Prediction and Design
The intersection of machine learning (ML) and organic chemistry has opened up new frontiers in the prediction of molecular properties and the design of novel compounds. research.google For analogues of this compound, ML models can be trained on datasets of structurally similar molecules to predict a variety of endpoints, ranging from physicochemical properties to biological activities.
One of the most prominent applications of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govmdpi.com These models utilize molecular descriptors, which are numerical representations of a molecule's chemical information, to predict the activity of new, untested compounds. mdpi.com
The general workflow for building a QSAR model involves several key steps:
Data Collection: A dataset of molecules with known activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These can range from simple constitutional descriptors to more complex 3D descriptors.
Model Building: A machine learning algorithm, such as multiple linear regression, support vector machines, or random forests, is used to build a model that correlates the descriptors with the observed activity. nih.gov
Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability. nih.gov
Recent studies on halogenated aromatic alcohols have demonstrated the utility of machine learning in predicting specific molecular properties. For example, a machine learning model was successfully trained on DFT-calculated rotational energy barriers of a series of halogenated aromatic alcohols. nih.gov This model was able to accurately predict the barrier height to rotation based on substituent properties like electronegativity, atomic radius, and the Hammett constant. nih.gov
The performance of different machine learning models can vary depending on the dataset and the property being predicted. The following table provides a conceptual comparison of commonly used machine learning algorithms in chemical prediction tasks.
| Machine Learning Model | Principle | Potential Application for Phenylethanol Analogues |
| Random Forest (RF) | An ensemble method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting biological activity, toxicity, or physicochemical properties based on a diverse set of molecular descriptors. chemrxiv.org |
| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Classifying compounds as active or inactive based on their structural features. nih.gov |
| Gradient Boosted Regression Trees (GBRT) | An ensemble technique that builds models in a stage-wise fashion and generalizes them by allowing optimization of an arbitrary differentiable loss function. | Predicting continuous properties like bioavailability or root concentration factor with high accuracy. mdpi.com |
| Message Passing Neural Networks (MPNNs) | A type of graph neural network that operates on molecular graphs, learning to pass "messages" between atoms to predict molecular properties. | Predicting quantum chemical properties derived from DFT calculations, such as electronic and thermodynamic properties. research.google |
The selection of appropriate molecular descriptors is a critical aspect of building predictive models. These descriptors quantify different aspects of the molecular structure and are broadly categorized as follows:
| Descriptor Category | Description | Examples | Relevance to this compound Analogues |
| 1D Descriptors | Based on the molecular formula. | Molecular weight, atom counts. | Basic molecular characterization. |
| 2D Descriptors | Based on the 2D representation of the molecule. | Topological indices, molecular connectivity indices, E-state indices. | Capturing information about molecular branching, size, and electronic features. researchgate.net |
| 3D Descriptors | Based on the 3D coordinates of the atoms. | Molecular volume, surface area, polar surface area (PSA). | Describing the steric and electrostatic properties of the molecule, which are crucial for receptor binding. |
| Quantum Chemical Descriptors | Derived from quantum mechanical calculations. | HOMO/LUMO energies, dipole moment, partial charges. webofjournals.com | Providing detailed electronic information that governs reactivity and intermolecular interactions. nih.gov |
The integration of machine learning with computational chemistry offers a synergistic approach to the study of organic molecules. By leveraging large datasets and sophisticated algorithms, it is possible to build predictive models that can accelerate the discovery and optimization of new compounds with desired properties, including analogues of this compound. chemrxiv.org
Environmental Behavior and Degradation Pathways of Substituted Aromatic Alcohols
Environmental Distribution and Mobility in Compartments (Water, Soil, Air)
The distribution of a chemical in the environment is governed by its partitioning behavior between water, soil, and air. This is largely determined by its water solubility, vapor pressure, and its affinity for organic matter in soil and sediment.
Water: Chlorophenoxy herbicides, which share the chlorophenoxy moiety, have varying water solubilities. For instance, 2,4-D has a solubility of 540 ppm at 20°C, while its breakdown product, 2,4-dichlorophenol (B122985), is much more soluble at 4,500 ppm. nih.gov The salt forms of these herbicides are generally highly soluble in water. nih.gov The n-propoxy group and the ethanol (B145695) group in 1-(3-Chloro-6-n-propoxyphenyl)ethanol would likely increase its water solubility compared to a simple chlorinated benzene (B151609). However, the presence of the aromatic ring and the chlorine atom will still limit its solubility to some extent. The addition of salt to water can decrease the solubility of alcohols, a phenomenon known as "salting out," which could influence its partitioning in saline or brackish water environments. acs.org
Soil: The mobility of organic compounds in soil is primarily influenced by their sorption to soil organic matter and clay minerals. who.int Chlorinated aromatic compounds tend to bind to soil, which can limit their transport to groundwater. nih.gov The extent of sorption is often related to the organic carbon content of the soil. who.int For instance, TCDD, a highly chlorinated compound, is firmly bound to soil and persists for over a year. nih.gov Chlorophenoxy herbicides are generally retained in the soil, with breakdown typically occurring within several weeks. nih.gov It is expected that this compound would exhibit moderate sorption to soil, with its mobility being inversely proportional to the organic matter content of the soil.
Air: The tendency of a chemical to move into the atmosphere is determined by its volatility. While specific data for this compound is unavailable, the presence of the alcohol group suggests a lower volatility compared to its corresponding ketone or ether. However, volatilization from water surfaces can still be a significant process for many organic compounds. copernicus.org For aromatic compounds, volatilization can be enhanced by the presence of other alcohols in the water. acs.org The rate of volatilization is influenced by factors such as water and air turbulence, temperature, and the compound's Henry's Law constant. copernicus.org
Mechanisms of Environmental Transformation
Substituted aromatic alcohols can be transformed in the environment through a variety of photochemical, biotic, and abiotic processes.
Photochemical and Photo-oxidative Degradation
Sunlight can play a crucial role in the degradation of aromatic compounds in the environment. Aqueous solutions of 2,4-D, a chlorophenoxy herbicide, decompose when exposed to sunlight or ultraviolet radiation. nih.gov The primary photodecomposition product of 2,4,5-T is 2,4,5-trichlorophenol. nih.gov The photolytic half-life of 2,4,5-T in near-surface waters has been estimated to be 15 days. who.int It is plausible that this compound would also undergo photodegradation, likely involving the cleavage of the ether bond and transformation of the aromatic ring.
Biotic Degradation Mechanisms (Microbial Metabolism)
Microbial degradation is a primary route for the elimination of many organic compounds from the environment. who.int Bacteria have evolved diverse strategies to break down chlorinated aromatic compounds. researchgate.net A critical step in this process is the cleavage of the carbon-halogen bond, which can occur either directly from the aromatic ring or after the ring has been opened. researchgate.net For chlorophenoxy herbicides, biodegradation is a major elimination pathway, with half-lives in soil ranging from a few days to several weeks. who.int For example, the degradation half-life of dichlorprop (B359615) to 2,4-dichlorophenol in soil is estimated to be 8–12 days. who.int The presence of the n-propoxy and ethanol groups may influence the rate and pathway of microbial degradation of this compound.
Chemical Hydrolysis and Other Abiotic Transformations
Hydrolysis can be a significant degradation pathway for certain classes of organic compounds. The esters of chlorophenoxy herbicides, for example, are rapidly hydrolyzed to the corresponding free acids. nih.gov The ether linkage in this compound could potentially undergo hydrolysis, although this is generally a slow process for ethers unless under acidic conditions. msu.edu The rate of hydrolysis is dependent on pH and temperature.
Atmospheric Fate and Reactions with Atmospheric Oxidants
Once in the atmosphere, organic compounds are subject to reactions with various oxidants, which determine their atmospheric lifetime and potential for long-range transport.
Kinetics of Reaction with Hydroxyl Radicals (OH) and Ozone (O3)
The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). epa.gov It is extremely reactive and is responsible for the initial step in the atmospheric oxidation of most organic compounds. epa.gov The reaction of OH with aromatic compounds typically involves addition to the aromatic ring or abstraction of a hydrogen atom from an alkyl or alcohol group. The rate of these reactions determines the atmospheric lifetime of the compound. For many organic compounds, the reaction with OH is the main removal pathway. epa.gov
Ozone (O3) can also react with certain organic compounds, particularly those containing carbon-carbon double bonds. researchgate.netepa.gov The reaction of ozone with aromatic compounds generally involves an initial electrophilic attack, which can lead to hydroxylation of the ring and subsequent ring cleavage. researchgate.net For ethers, ozonolysis can result in the cleavage of the ether bond. researchgate.net While direct kinetic data for the reaction of this compound with OH and O3 are not available, it is expected to be reactive towards OH radicals due to the presence of the aromatic ring and the alcohol group. Its reaction with ozone is likely to be slower unless under specific conditions that promote the reaction.
Formation of Secondary Organic Aerosols (SOA) Precursorscopernicus.org
While direct experimental studies on the atmospheric fate of this compound are not present in publicly available literature, its potential to act as a precursor for Secondary Organic Aerosols (SOA) can be inferred from its molecular structure and the well-established atmospheric chemistry of analogous compounds. Aromatic hydrocarbons and their oxygenated derivatives are recognized as a major class of anthropogenic SOA precursors, contributing significantly to atmospheric particulate matter in urban environments. copernicus.orgresearchgate.netunc.edu The formation of SOA is a complex process involving the atmospheric oxidation of volatile organic compounds (VOCs) into less volatile products that can partition into the aerosol phase. nih.govresearchgate.net
The structure of this compound—possessing an aromatic ring, an alcohol functional group, an ether linkage, and a halogen substituent—suggests multiple pathways for atmospheric oxidation that can lead to the formation of low-volatility products necessary for SOA formation.
Initiation of Atmospheric Oxidation
The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). researchgate.net The atmospheric degradation of this compound is expected to be initiated predominantly by its reaction with OH radicals. This reaction can proceed via two main pathways:
OH radical addition to the aromatic ring: This is a dominant reaction pathway for many aromatic compounds. researchgate.netwikipedia.org The electrophilic OH radical attacks the electron-rich π-system of the benzene ring, forming a hydroxycyclohexadienyl-type radical intermediate. researchgate.net The positions of the substituents on the ring (the activating n-propoxy and ethanol groups versus the deactivating chloro group) will direct the position of this initial attack. researchgate.net
Hydrogen atom abstraction: The OH radical can abstract a hydrogen atom from the ethanol or n-propoxy side chains. Abstraction from the carbon atom bearing the hydroxyl group is particularly favorable in alcohols. escholarship.org This process results in the formation of an alkyl radical, which rapidly reacts with molecular oxygen (O₂) to form an organic peroxy radical (RO₂). escholarship.org
Oxidation Pathways and Product Generation
Following the initial OH-radical attack, a complex series of reactions occurs, leading to a variety of oxygenated products. These subsequent reactions are crucial for reducing the volatility of the products, a key step in SOA formation.
Ring-Retaining Products: The initial OH-adduct can react with O₂ to form phenolic-type products and other oxygenated aromatic compounds. Subsequent oxidation can add more functional groups (e.g., -OH, =O, -COOH) to the molecule, significantly lowering its vapor pressure. nih.gov Studies on other oxygenated aromatics, such as benzyl (B1604629) alcohol and phenoxyethanol, have demonstrated that the aromatic ring is a key structural feature promoting high SOA yields. copernicus.org
Ring-Scission Products: The aromatic ring can be opened following oxidation, leading to the formation of highly oxygenated, acyclic dicarbonyls and other multifunctional compounds. acs.org While fragmentation can sometimes lead to more volatile products, further oxidation of these fragments can also produce low-volatility species that contribute to SOA mass.
Role of Peroxy Radicals (RO₂): The peroxy radicals formed from hydrogen abstraction will undergo further reactions (e.g., with nitric oxide (NO), hydroperoxy radicals (HO₂), or other RO₂ radicals) or isomerization. escholarship.org These reactions lead to the formation of stable, multi-functional products such as hydroperoxides, carbonyls, and other alcohols. Under low-NOₓ conditions, RO₂ + HO₂ reactions can be significant, leading to low-volatility hydroperoxides that are efficient SOA precursors. copernicus.org
The combination of the original functional groups with newly added ones results in second- and later-generation products with substantially lower volatility than the parent compound. It is this decrease in volatility that drives the gas-to-particle partitioning process, where semi-volatile organic compounds (SVOCs) and low-volatility organic compounds (LVOCs) condense onto pre-existing aerosol particles or participate in new particle formation. nih.govresearchgate.netresearchgate.net
SOA Yield Potential
The SOA yield is defined as the mass of aerosol formed per mass of parent hydrocarbon reacted. copernicus.org While no specific yield data exists for this compound, data from structurally similar compounds provide a useful benchmark. For instance, aromatic compounds containing ether and alcohol functionalities have been shown to be efficient SOA precursors. copernicus.org
The table below presents SOA yields for several aromatic compounds studied under laboratory conditions. These values illustrate the general potential for this class of compounds to form aerosols. The yield is highly dependent on experimental conditions, including oxidant concentration, NOₓ levels, and existing aerosol mass. escholarship.org
Interactive Data Table: SOA Yields of Selected Aromatic Compounds
Note: This data is for analogous compounds and is provided for context, as no direct data for this compound is available. Yields are highly dependent on experimental conditions.
| Precursor Compound | SOA Yield (%) | Experimental Conditions | Reference |
| Toluene | 5 - 30 | Photooxidation, Low & High NOₓ | acs.orgresearchgate.net |
| Phenol | >25 | Photooxidation, Low NOₓ | copernicus.org |
| Benzyl Alcohol | High | Photooxidation | copernicus.org |
| Phenoxyethanol | ~15 | Photooxidation, High Concentration | copernicus.org |
| Naphthalene | 10 - 30 | Photooxidation, Low NOₓ |
Given its high molecular weight and the presence of multiple functional groups that facilitate oxidation to low-volatility products, it is plausible that this compound is an effective SOA precursor, likely exhibiting yields in the range of other substituted, oxygenated aromatics. nih.govcopernicus.org
Advanced Applications and Derivatization in Synthetic Organic Chemistry
1-(3-Chloro-6-n-propoxyphenyl)ethanol as a Chiral Building Block in Complex Molecule Synthesis
Optically active chiral alcohols are fundamental building blocks in medicinal chemistry and materials science. nih.gov this compound, in its enantiomerically pure form, serves as a valuable chiral intermediate for the synthesis of complex, high-value molecules such as pharmaceuticals and agrochemicals. The presence of a stereogenic center at the carbon bearing the hydroxyl group allows for the construction of specific stereoisomers, which is often crucial for biological activity, as drug-receptor interactions typically require a precise three-dimensional arrangement.
The synthesis of enantiomerically pure (R)- or (S)-1-(3-Chloro-6-n-propoxyphenyl)ethanol can be achieved through several established asymmetric methods. A primary route involves the asymmetric reduction of the corresponding prochiral ketone, 1-(3-chloro-6-n-propoxyphenyl)ethan-1-one. This transformation is commonly accomplished using:
Catalytic Asymmetric Hydrogenation: Utilizing chiral metal catalysts, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP, DuPHOS), to facilitate the stereoselective addition of hydrogen across the carbonyl group. nih.gov
Enzymatic Reduction: Employing ketoreductases (KREDs), which are highly stereoselective enzymes. This biocatalytic approach often proceeds with exceptional enantiomeric excess (ee) under mild, environmentally friendly conditions. google.com For instance, ketoreductases have been successfully used to prepare similar chiral alcohols, achieving high conversion rates and nearly perfect enantioselectivity (ee >99%). nih.govgoogle.com
Once obtained in high enantiomeric purity, this chiral alcohol can be incorporated into larger molecules, transferring its defined stereochemistry to the final product.
Synthetic Transformations of the Hydroxyl Group and Aromatic Ring
The chemical reactivity of this compound is dominated by its two primary functional regions: the secondary alcohol on the ethanol (B145695) moiety and the substituted phenyl ring. These sites allow for a wide range of synthetic modifications.
The secondary hydroxyl group is a versatile handle for numerous chemical transformations. Its conversion to other functional groups is a key step in elaborating the molecular structure. vanderbilt.edunih.gov Common interconversions include:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-chloro-6-n-propoxyphenyl)ethan-1-one, using a variety of standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation is fundamental for creating derivatives or for use in reactions where a carbonyl group is required.
Etherification: Formation of an ether bond via reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) and then reacted with an alkyl halide.
Esterification: The alcohol can be readily converted to an ester by reacting with a carboxylic acid (Fischer esterification), acid chloride, or acid anhydride (B1165640). This is often used to install protecting groups or to modify the molecule's properties.
Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate, mesylate, or halide, to facilitate nucleophilic substitution reactions. vanderbilt.edu For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine (B92270) yields a tosylate. This activated intermediate can then be displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines) to introduce new functionalities with inversion of stereochemistry (Sɴ2 reaction). vanderbilt.edu
Table 1: Selected Functional Group Interconversions of the Hydroxyl Group
| Reaction Type | Reagents | Product Functional Group | Significance |
|---|---|---|---|
| Oxidation | PCC, DMP, Swern | Ketone | Synthesis of carbonyl derivatives. |
| Etherification | 1. NaH; 2. R-X | Ether (O-R) | Introduction of alkyl or aryl groups. |
| Esterification | R-COCl, Pyridine | Ester (O-CO-R) | Protection or modulation of properties. |
| Sulfonylation | TsCl, Pyridine | Tosylate (OTs) | Activation for nucleophilic substitution. |
| Halogenation | SOCl₂, PBr₃ | Halide (Cl, Br) | Precursor for organometallic reagents or substitution. nih.gov |
The substitution pattern on the aromatic ring dictates the regioselectivity of further reactions. The n-propoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the strongly activating n-propoxy group.
Potential regioselective modifications include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur at the C4 or C2 positions, guided by the powerful activating effect of the C6-propoxy group. Steric hindrance from the adjacent propoxy and ethanol groups might favor substitution at the C4 position.
Metal-Catalyzed Cross-Coupling: The chloro substituent can participate in cross-coupling reactions. For example, Suzuki, Heck, or Buchwald-Hartwig amination reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds at the C3 position, significantly increasing molecular complexity. This requires an appropriate metal catalyst (e.g., palladium-based) and coupling partner.
Design and Synthesis of Analogues with Modified Substituent Patterns
The development of new therapeutic agents or functional materials often involves the synthesis of a library of analogues to explore the structure-activity relationship (SAR). Starting from this compound, numerous analogues can be designed and synthesized by systematically altering the substituents.
Modifications could include:
Varying the Halogen: Replacing the chloro group at the C3 position with other halogens (F, Br, I) to modulate electronic properties and potential for metabolic stability or further reactions.
Altering the Alkoxy Group: Changing the n-propoxy group to other alkoxy groups (e.g., methoxy, ethoxy, isopropoxy) or to a simple hydroxyl group to fine-tune solubility and hydrogen bonding capabilities.
Table 2: Examples of Potential Analogues of this compound
| Analogue Structure | Modification Type | Potential Synthetic Goal |
|---|---|---|
| 1-(3-Bromo-6-n-propoxyphenyl)ethanol | Halogen variation | Enhanced reactivity in cross-coupling reactions. |
| 1-(3-Chloro-6-methoxyphenyl)ethanol | Alkoxy group variation | Study the effect of steric bulk on activity. |
| 1-(3-Chloro-6-hydroxyphenyl)ethanol | Alkoxy to hydroxyl | Introduce a hydrogen bond donor. |
| 1-(4-Chloro-2-n-propoxyphenyl)ethanol | Positional isomerism | Explore different spatial arrangements. |
Stereochemical Implications in Downstream Synthetic Processes
The stereochemistry of the alcohol is a critical feature that must be controlled and maintained throughout a synthetic sequence. When this compound is used as a chiral building block, its absolute configuration ((R) or (S)) dictates the stereochemistry of any new chiral centers formed in subsequent reactions.
If a reaction at a different part of the molecule creates a new stereocenter, the product will be one of two possible diastereomers. Since diastereomers have different physical properties and often vastly different biological activities, controlling the stereochemical outcome is essential. For example, reacting enantiopure (R)-1-(3-Chloro-6-n-propoxyphenyl)ethanol with another chiral reagent will lead to a specific diastereomer, which may be the desired active compound.
Reactions that proceed directly at the chiral center, such as the Sɴ2 displacement of a tosylate mentioned earlier, will occur with a predictable inversion of stereochemistry. This allows for the synthesis of the opposite enantiomer of a derivative if needed. Therefore, a thorough understanding of the stereochemical course of each reaction step is indispensable for the successful synthesis of a complex, stereochemically defined target molecule.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Chloro-6-n-propoxyphenyl)ethanol, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Condensation of hydroxyacetophenone derivatives with chlorinated alkyl halides (e.g., 4-chlorobenzyl chloride) under reflux in ethanol with anhydrous K₂CO₃ as a base. Reaction completion is monitored via colorimetric changes .
- Step 2 : Epoxidation or hydroxylation steps using NaOH and H₂O₂ in ethanol, followed by stirring for 2–6 hours. Solid products are isolated via cold-water precipitation and recrystallized from ethanol .
- Key Variables : Reaction time, stoichiometry of base (excess K₂CO₃ improves deprotonation), and temperature control to avoid side reactions.
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodology :
- Purification : Recrystallization from ethanol or methanol is standard. For viscous intermediates, column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is recommended .
- Characterization :
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., chloro and propoxy groups).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 242.7 for C₁₁H₁₄ClO₂).
- IR Spectroscopy : Detect hydroxyl stretches (~3200–3400 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for airborne contaminants. Use fume hoods for synthesis and purification .
- Spill Management : Absorb with diatomaceous earth or sand; avoid discharge into waterways .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound in large-scale reactions?
- Methodology :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Solvent Optimization : Replace ethanol with acetonitrile or DMF to improve solubility of intermediates. Evidence shows ethanol recrystallization yields ~70–75% purity, while acetonitrile may reduce side products .
- Scale-Up Challenges : Monitor exothermic reactions (e.g., epoxidation with H₂O₂) using inline FTIR or Raman spectroscopy to prevent thermal runaway .
Q. How do structural analogs of this compound inform its potential biological activity?
- Case Study :
- Analog Analysis : Compare with 1-(3-(Trifluoromethyl)phenyl)ethanol (boiling point 362–364°C) to assess hydrophobicity and metabolic stability .
- Enzyme Inhibition : Use molecular docking to predict interactions with cytochrome P450 enzymes. Similar chloro-phenolic derivatives show competitive inhibition (IC₅₀ ~10–50 µM) .
- In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition assays, referencing 1-(4-Methoxy-3-methylphenyl)ethanone as a positive control .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodology :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3) to distinguish overlapping proton environments .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies >1 ppm suggest conformational flexibility or solvent effects .
Q. What strategies mitigate degradation during long-term storage?
- Stability Studies :
- Temperature : Store at –20°C in amber vials; accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to prevent radical-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
